拉坦前列素

描述

科学研究应用

拉坦前列素在科学研究中有着广泛的应用,特别是在化学、生物学、医学和工业领域:

化学: 拉坦前列素被用作前列腺素类似物及其合成的模型化合物.

生物学: 它被用于研究前列腺素类似物对细胞过程和信号通路的影响.

工业: 该化合物用于开发眼用溶液和其他药物制剂.

作用机制

生化分析

Biochemical Properties

Latanoprost is a prodrug that is hydrolyzed by esterases in the cornea to its active form, latanoprost acid . This active form interacts with the prostaglandin F2 alpha receptor, a G-protein coupled receptor, leading to a series of biochemical reactions that increase the outflow of aqueous humor . The interaction between latanoprost acid and the prostaglandin F2 alpha receptor involves the activation of matrix metalloproteinases, which remodel the extracellular matrix and facilitate increased fluid outflow .

Cellular Effects

Latanoprost acid exerts several effects on various cell types within the eye. It primarily affects the cells of the ciliary muscle, leading to increased uveoscleral outflow . Additionally, latanoprost acid influences the expression of genes involved in extracellular matrix remodeling, such as matrix metalloproteinases . This remodeling process is crucial for maintaining the proper function of the trabecular meshwork and ensuring efficient fluid drainage from the eye .

Molecular Mechanism

The molecular mechanism of latanoprost involves its conversion to latanoprost acid, which then binds to the prostaglandin F2 alpha receptor on the surface of ciliary muscle cells . This binding activates a signaling cascade that includes the release of calcium ions and the activation of protein kinase C . These events lead to the remodeling of the extracellular matrix through the activation of matrix metalloproteinases, ultimately increasing the outflow of aqueous humor and reducing intraocular pressure .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of latanoprost have been observed to change over time. The drug is rapidly hydrolyzed to its active form upon administration, with peak effects occurring within a few hours . The reduction in intraocular pressure can last for up to 24 hours, making it suitable for once-daily administration . Long-term studies have shown that latanoprost maintains its efficacy over extended periods, with no significant degradation or loss of activity .

Dosage Effects in Animal Models

Studies in animal models have demonstrated that the effects of latanoprost vary with dosage. At therapeutic doses, latanoprost effectively reduces intraocular pressure without significant adverse effects . At higher doses, it can cause conjunctival hyperemia and other ocular surface changes . These findings highlight the importance of proper dosing to achieve the desired therapeutic effects while minimizing potential side effects .

Metabolic Pathways

Latanoprost is metabolized primarily in the liver through beta-oxidation of its fatty acid side chain . The metabolites, 1,2-dinor- and 1,2,3,4-tetranor-latanoprost acid, are then excreted via the kidneys . This metabolic pathway ensures the rapid clearance of the drug from the systemic circulation, minimizing the risk of systemic side effects .

Transport and Distribution

After topical administration, latanoprost is absorbed through the cornea and distributed within the aqueous humor of the eye . The active form, latanoprost acid, can be detected in the aqueous humor for up to 4 hours post-administration . The drug’s lipophilic nature facilitates its penetration through the corneal epithelium and its subsequent distribution within ocular tissues .

Subcellular Localization

Latanoprost acid primarily localizes to the ciliary muscle cells, where it exerts its effects on the prostaglandin F2 alpha receptor . The drug does not appear to undergo significant post-translational modifications or targeting to other subcellular compartments . Its activity is largely confined to the extracellular matrix and the cell surface receptors involved in aqueous humor outflow regulation .

准备方法

合成路线和反应条件: 拉坦前列素是通过多步合成过程合成的,该过程涉及使用手性前体和各种反应条件。一种有效的合成路线涉及使用 Corey 内酯二醇作为手性底物。 该过程包括 Swern 氧化、烯丙基还原和 Wittig 反应条件 . 酮和烯烃官能团的还原是在一步中使用廉价催化剂(如甲醇中的氯化镍和硼氢化钠)完成的 .

工业生产方法: 拉坦前列素的工业生产涉及扩大实验室合成方法的规模,同时确保高收率和纯度。 一种专利方法包括使用二异丁基铝氢化物在低温下还原内酯基团 . 该方法旨在高效且可扩展,适用于大规模生产 .

化学反应分析

反应类型: 拉坦前列素经历各种化学反应,包括氧化、还原和取代。 该化合物对水解敏感,可以通过酯水解转化为其活性形式拉坦前列素酸 .

常用试剂和条件:

氧化: Swern 氧化用于拉坦前列素的合成.

还原: 氯化镍和硼氢化钠用于酮和烯烃基团的还原.

取代: Wittig 反应条件用于形成所需的双键.

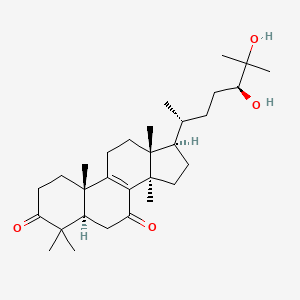

主要产物: 这些反应形成的主要产物是拉坦前列素酸,它是该化合物的生物活性形式 .

相似化合物的比较

拉坦前列素与其他前列腺素类似物(如比马前列素、曲伏前列素和他氟前列素)进行比较:

比马前列素: 拉坦前列素和比马前列素都用于降低眼压,但比马前列素也用于促进睫毛生长.

属性

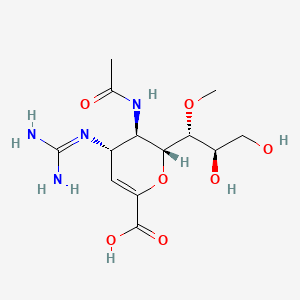

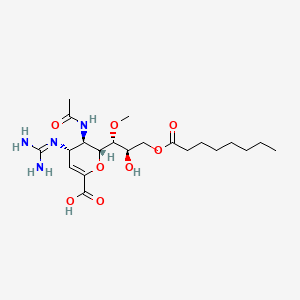

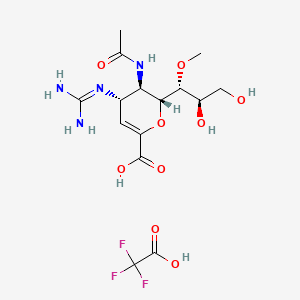

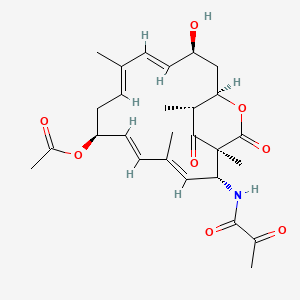

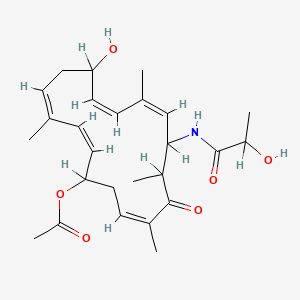

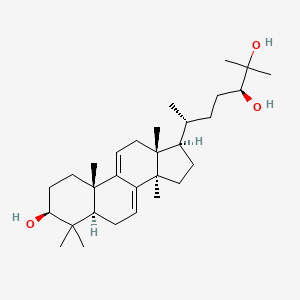

IUPAC Name |

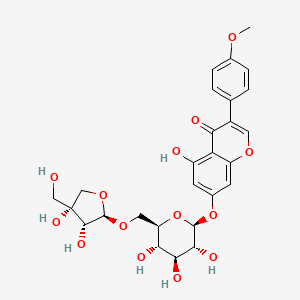

propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(3R)-3-hydroxy-5-phenylpentyl]cyclopentyl]hept-5-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H40O5/c1-19(2)31-26(30)13-9-4-3-8-12-22-23(25(29)18-24(22)28)17-16-21(27)15-14-20-10-6-5-7-11-20/h3,5-8,10-11,19,21-25,27-29H,4,9,12-18H2,1-2H3/b8-3-/t21-,22+,23+,24-,25+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGXICVAJURFBLW-CEYXHVGTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)CCCC=CCC1C(CC(C1CCC(CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC(=O)CCC/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CC[C@H](CCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H40O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1041057 | |

| Record name | Latanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Latanoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1.29e-02 g/L | |

| Record name | Latanoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Mechanism of Action |

Elevated intraocular pressure leads to an increased risk of glaucomatous visual field loss. The higher the intraocular pressure, the higher the risk of damage to the optic nerve and loss of visual field. Latanoprost selectively stimulates the prostaglandin F2 alpha receptor and this results in a decreased intraocular pressure (IOP) via the increased outflow of aqueous humor, which is often implicated in cases of elevated intraocular pressure. Possible specific mechanisms of the abovementioned increased aqueous outflow are the remodeling of the extracellular matrix and regulation of matrix metalloproteinases. These actions result in higher tissue permeability related to humor outflow pathways, which likely change outflow resistance and/or outflow rates. | |

| Record name | Latanoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

CAS No. |

130209-82-4, 155551-81-8 | |

| Record name | Latanoprost | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=130209-82-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Latanoprost [USAN:INN:BAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0130209824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanoprost, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155551818 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Latanoprost | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB00654 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Latanoprost | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1041057 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Latanoprost | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LATANOPROST | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6Z5B6HVF6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Latanoprost | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0014792 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of Latanoprost in reducing intraocular pressure (IOP)?

A: Latanoprost, a prostaglandin F2α analog, primarily reduces IOP by increasing uveoscleral outflow of aqueous humor. []

Q2: Does Latanoprost influence the trabecular meshwork outflow pathway?

A: While Latanoprost's primary mechanism targets uveoscleral outflow, studies suggest it may also have a modest effect on trabecular meshwork outflow. []

Q3: How does Latanoprost interact with its target to increase uveoscleral outflow?

A: Latanoprost, after being hydrolyzed to its active free acid form, binds to prostaglandin FP receptors in the ciliary muscle and surrounding tissues. This binding initiates a cascade of intracellular signaling events, leading to extracellular matrix remodeling and increased permeability of the tissues involved in uveoscleral outflow. [, ]

Q4: What is the molecular formula and weight of Latanoprost?

A: Latanoprost has a molecular formula of C26H40O5 and a molecular weight of 432.59 g/mol. [, ]

Q5: Are there spectroscopic data available to confirm the structure of Latanoprost?

A: Yes, Latanoprost structure has been confirmed by various spectroscopic techniques, including 1H NMR, 13C NMR, IR, and HRMS. []

Q6: How does temperature affect the stability of Latanoprost?

A: Latanoprost exhibits thermal instability. Studies reveal that while it remains stable at 4°C and 25°C, it degrades at higher temperatures. For instance, at 50°C, 10% degradation occurs within 8.25 days. []

Q7: Does exposure to light impact Latanoprost stability?

A: Yes, Latanoprost is susceptible to degradation upon exposure to ultraviolet radiation, particularly UVB. []

Q8: What practical storage recommendations can be derived from the stability data?

A: Based on its sensitivity to light and heat, Latanoprost should ideally be stored in a cool, dark place, preferably below room temperature. []

Q9: How is Latanoprost absorbed and distributed in the eye?

A: Latanoprost, being an ester prodrug, is well absorbed through the cornea. After penetrating the cornea, it undergoes hydrolysis to its active free acid form, which then effectively reaches the aqueous humor, achieving peak concentration within 1-2 hours after topical application. [, ]

Q10: Describe the metabolism and excretion of Latanoprost.

A: Latanoprost is primarily metabolized in the liver, mainly through beta-oxidation, into more polar metabolites like the 1,2-dinor acid and 1,2,3,4-tetranor metabolites. These metabolites, along with a small amount of the active acid form, are primarily excreted in the urine and to a lesser extent in feces. [, ]

Q11: Is there any evidence of Latanoprost accumulation in ocular tissues or systemically?

A: Studies in cynomolgus monkeys indicate no significant accumulation of Latanoprost or its metabolites in ocular tissues or systemically after repeated topical administration. [, ]

Q12: What in vitro models have been used to study the effects of Latanoprost on ocular cells?

A: Researchers have utilized cultured human Tenon fibroblasts (HTFs) and rabbit ciliary muscle (RCM) cells to investigate the effects of Latanoprost on extracellular matrix remodeling, cellular contraction, and gene expression related to IOP regulation. [, ]

Q13: What animal models have been employed to investigate the efficacy and safety of Latanoprost in glaucoma?

A: Albino rabbits, cynomolgus monkeys, and beagle dogs are among the animal models used to study the IOP-lowering effects, pharmacokinetics, and ocular safety of Latanoprost. [, , , , ]

Q14: What are the key findings from clinical trials evaluating the efficacy of Latanoprost in glaucoma patients?

A: Numerous clinical trials have demonstrated that Latanoprost effectively reduces IOP in patients with open-angle glaucoma and ocular hypertension, both as monotherapy and in combination with other IOP-lowering medications. These trials have also highlighted its favorable long-term safety and tolerability profile compared to some other classes of glaucoma medications. [, , , , , , , , , , ]

Q15: Is there evidence of Latanoprost resistance developing in patients with glaucoma?

A: While Latanoprost is generally effective, some patients may experience a diminished response over time, termed "latanoprost non-response." The mechanisms underlying this phenomenon are not fully understood but may involve changes in prostaglandin receptor expression or function, alterations in downstream signaling pathways, or increased resistance to uveoscleral outflow. []

Q16: What are the most common ocular adverse events associated with Latanoprost?

A: The most frequently reported ocular adverse events associated with Latanoprost are conjunctival hyperemia, increased iris pigmentation, hypertrichosis (growth of eyelashes), and ocular surface irritation. [, ]

Q17: Are there any concerns regarding the long-term safety of Latanoprost, particularly regarding its potential to cause malignant melanoma?

A: Extensive safety data from clinical trials and post-marketing surveillance have not established a causal link between Latanoprost use and malignant melanoma, either ocular or cutaneous. While Latanoprost can increase iris pigmentation, this effect is thought to be due to stimulation of melanin synthesis and not an increase in melanocyte proliferation. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。